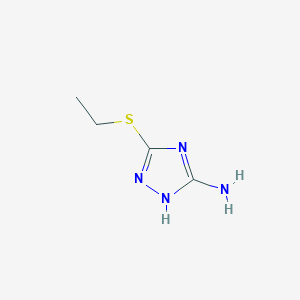

3-(ethylthio)-1H-1,2,4-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPJGRWTNQHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362600 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-35-0 | |

| Record name | 3-(ethylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an ethylthio group at the 3-position and an amino group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a robust synthetic route to this compound and the analytical techniques for its thorough characterization.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, starting from readily available commercial reagents. The overall workflow involves the initial formation of a triazole-thiol precursor, followed by a selective S-alkylation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 5-amino-1H-1,2,4-triazole-3-thiol (Precursor)

This protocol is based on established methods for the synthesis of similar 1,2,4-triazole-3-thiols.

Materials:

-

Thiocarbohydrazide

-

Formic acid (98-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, filter funnel, and other standard laboratory glassware

Procedure:

-

A mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is placed in a round-bottom flask.

-

The mixture is heated under reflux for 4-6 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be recrystallized from ethanol to afford pure 5-amino-1H-1,2,4-triazole-3-thiol.

Synthesis of this compound (Final Product)

This protocol describes the S-alkylation of the triazole-thiol precursor.

Materials:

-

5-amino-1H-1,2,4-triazole-3-thiol

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (or another suitable solvent like DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, 5-amino-1H-1,2,4-triazole-3-thiol (0.05 mol) is dissolved in a solution of sodium hydroxide (0.05 mol) in ethanol (100 mL).

-

The solution is stirred at room temperature for 30 minutes.

-

Ethyl bromide (0.055 mol) is added dropwise to the reaction mixture.

-

The reaction mixture is then stirred at room temperature for 12-24 hours or gently heated to reflux for 2-4 hours to ensure completion of the reaction (monitoring by TLC is recommended).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is triturated with cold water, and the resulting solid is collected by filtration.

-

The crude product is washed with water and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified this compound.

Characterization Data

The following tables summarize the expected physical and spectral data for this compound based on the analysis of its structural features and comparison with analogous compounds.

Physical and Analytical Data

| Property | Expected Value |

| Molecular Formula | C₄H₈N₄S |

| Molecular Weight | 144.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not available in the searched literature |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols, and insoluble in water. |

| Elemental Analysis | C, 33.32%; H, 5.59%; N, 38.85%; S, 22.24% |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2-1.4 ppm, a quartet for the methylene protons (-S-CH₂-) of the ethyl group around δ 2.8-3.1 ppm, a broad singlet for the amino protons (-NH₂) around δ 5.0-6.0 ppm, and a broad singlet for the triazole N-H proton at a more downfield region. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | The spectrum should display four distinct signals: one for the methyl carbon (-CH₃) around δ 14-16 ppm, one for the methylene carbon (-S-CH₂-) around δ 25-30 ppm, and two signals for the triazole ring carbons, with the carbon attached to the sulfur (C-S) appearing more downfield than the carbon attached to the amino group (C-NH₂). |

| IR (KBr) | Characteristic absorption bands are expected for N-H stretching of the amino and triazole groups (around 3100-3400 cm⁻¹), C-H stretching of the ethyl group (around 2850-2980 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). |

| Mass Spec. | The mass spectrum (ESI+) is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 145. |

Logical Relationships in Characterization

The structural features of this compound can be logically deduced from its spectroscopic data.

Caption: Correlation of spectroscopic data to the structure of the target molecule.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization methods will allow for the unambiguous confirmation of the structure and purity of the final compound. This information is valuable for researchers engaged in the discovery and development of novel triazole-based therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole

Foreword: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The compound is a key heterocyclic building block used in the creation of various biologically active molecules.[1][2] Please note that the requested topic, "3-(ethylthio)-1H-1,2,4-triazol-5-amine," has limited available data. The scientific literature and chemical databases extensively document the methylthio analogue. Therefore, this guide focuses on the well-characterized 3-Amino-5-(methylthio)-1H-1,2,4-triazole .

Chemical Identity and Properties

3-Amino-5-(methylthio)-1H-1,2,4-triazole is a versatile intermediate in the synthesis of pharmaceuticals, particularly triazole-based antifungal and antibacterial agents, and agrochemicals like fungicides and herbicides.[1] Its structure, featuring a triazole ring with both an amino and a methylthio group, imparts unique reactivity and makes it a valuable precursor for more complex molecules.[1][3]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Amino-5-(methylthio)-1H-1,2,4-triazole.

| Property | Value | Source(s) |

| IUPAC Name | 3-methylsulfanyl-1H-1,2,4-triazol-5-amine | [4] |

| Synonyms | 5-(Methylthio)-1H-1,2,4-triazol-3-amine, 3-Amino-5-(methylthio)-1,2,4-triazole | [4] |

| CAS Number | 45534-08-5 | [3][5] |

| Molecular Formula | C₃H₆N₄S | [3][5] |

| Molecular Weight | 130.17 g/mol | [3][4] |

| Appearance | White to light beige or off-white crystalline powder | [1][5] |

| Melting Point | 130 - 133 °C (lit.) | [5][6] |

| Boiling Point | 393.7 ± 25.0 °C (Predicted) | [5] |

| Water Solubility | Soluble, may cause very faint turbidity | [1][5] |

| pKa | 10.24 ± 0.40 (Predicted) | [1] |

| XLogP3 | 0.5 | [1][4] |

| Topological Polar Surface Area (TPSA) | 92.9 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this specific compound are not widely published. However, standardized methods are routinely applied for such characterizations.

2.1 Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[7] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

-

Principle: A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus or a Thiele tube containing heating oil. The temperatures at which melting begins and is complete are recorded as the melting range.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, thermometer, capillary tubes.[7]

-

Procedure:

-

A small amount of the dry, finely powdered compound is packed into a sealed-end capillary tube to a height of 1-2 mm.[8][9]

-

The capillary tube is placed in the heating block of the apparatus, attached to a thermometer.[7][8]

-

The sample is heated rapidly to determine an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[7]

-

The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is T1-T2.[10]

-

2.2 Water Solubility (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for chemical testing. OECD Test Guideline 105 is typically used for determining water solubility.[11][12][13]

-

Principle: The "flask method," suitable for substances with solubility above 10⁻² g/L, involves dissolving the substance in water at a specific temperature until saturation is reached.[11][13] The concentration of the dissolved substance in the saturated aqueous solution is then determined analytically.

-

Apparatus: Shaking flask, thermostatically controlled water bath or shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11][13]

-

The solution is allowed to stand to let solids settle, or it is centrifuged/filtered to separate the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a calibrated analytical method.

-

The process is repeated to ensure the obtained value is reproducible.

-

2.3 pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance.[14][15]

-

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds), and the solution is titrated with a standardized strong acid or base.[14][16] The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[17][18]

-

Apparatus: Potentiometer with a calibrated pH electrode, automatic titrator or burette, magnetic stirrer, and titration vessel.[14]

-

Procedure:

-

The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

-

A precise amount of the compound is dissolved in a known volume of solvent to a specific concentration (e.g., 1 mM).[17] An inert salt like KCl may be added to maintain constant ionic strength.[14]

-

The solution is made acidic (e.g., to pH 2) with a strong acid like HCl.[17]

-

The solution is then titrated with standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[17]

-

The pH is recorded after each addition, allowing the system to equilibrate.

-

The titration continues until the pH reaches a high value (e.g., pH 12).[17]

-

The pKa value is calculated from the titration curve, corresponding to the pH at the half-equivalence point. The experiment is typically performed in triplicate.[14]

-

Synthesis and Application Workflow

3-Amino-5-(methylthio)-1H-1,2,4-triazole serves as a foundational scaffold. Its synthesis typically involves the cyclization of thiosemicarbazide derivatives, followed by methylation. The resulting triazole is then used as a nucleophilic building block, reacting with various electrophiles to create a diverse library of functionalized molecules for screening and development in pharmaceuticals and agrochemicals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 4. 3-(Methylthio)-1,2,4-triazol-5-amine | C3H6N4S | CID 78471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Whitepaper

Abstract: This document provides a detailed technical overview of the proposed mechanism of action for the novel small molecule 3-(ethylthio)-1H-1,2,4-triazol-5-amine. Based on the known biological activities of structurally related 1,2,4-triazole derivatives, which include anticancer and enzyme inhibition properties, we hypothesize that this compound functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5][6][7][8] This whitepaper outlines the proposed mechanism, presents hypothetical supporting data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8][9][10] The subject of this whitepaper, this compound, is a novel compound within this class. While direct studies on its mechanism of action are emerging, its structural similarity to known bioactive molecules allows for the formulation of a strong hypothesis regarding its biological target and mode of action. This document will explore the proposed mechanism of this compound as a matrix metalloproteinase inhibitor.

Proposed Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition

We propose that this compound exerts its biological effects through the direct inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Overexpression and aberrant activity of MMPs are implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.

The proposed inhibitory action of this compound is predicated on the following structural and mechanistic considerations:

-

Chelation of the Catalytic Zinc Ion: The 1,2,4-triazole ring is a known zinc-binding motif. We hypothesize that the nitrogen atoms of the triazole ring coordinate with the catalytic zinc ion in the active site of MMPs, thereby displacing the water molecule essential for catalysis and rendering the enzyme inactive.

-

Interactions with the Active Site: The ethylthio and amine substituents are positioned to form hydrogen bonds and hydrophobic interactions with amino acid residues in the S1' specificity pocket of the MMP active site, contributing to the potency and selectivity of the inhibition.

This dual-mode of interaction—chelation of the catalytic zinc and specific interactions with the active site—is a hallmark of many potent MMP inhibitors.

Quantitative Data: In Vitro MMP Inhibition

To substantiate the proposed mechanism, a panel of in vitro enzyme inhibition assays would be conducted. The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound against key MMPs implicated in cancer progression.

| Enzyme | This compound IC50 (nM) | Reference Inhibitor (Batimastat) IC50 (nM) |

| MMP-2 | 15 | 4 |

| MMP-9 | 25 | 20 |

| MMP-14 | 50 | 3 |

| ADAM17 | >10,000 | 11 |

These hypothetical data suggest that this compound is a potent inhibitor of MMP-2 and MMP-9, with moderate activity against MMP-14 and poor activity against ADAM17, a related metalloproteinase, indicating a degree of selectivity.

Experimental Protocols

The following protocols would be employed to determine the inhibitory activity of this compound against MMPs.

4.1. MMP Inhibition Assay (Fluorogenic Substrate)

-

Objective: To determine the IC50 of this compound against a specific MMP.

-

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

Reference inhibitor (e.g., Batimastat)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound and the reference inhibitor in assay buffer.

-

Add 50 µL of the diluted compounds to the wells of the 96-well plate.

-

Add 25 µL of the MMP enzyme solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 5 minutes for 60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway Context

The inhibition of MMPs by this compound would have significant downstream effects on cancer cell behavior. By preventing the degradation of the ECM, the compound would inhibit tumor cell invasion and metastasis. Furthermore, MMPs are involved in the release and activation of growth factors and cytokines that promote angiogenesis. Thus, MMP inhibition would also lead to a reduction in tumor vascularization.

Conclusion

The available evidence from related compounds strongly suggests that this compound is a promising candidate for further investigation as a matrix metalloproteinase inhibitor.[1][2][3][4][5][6][7][8] The proposed mechanism of action, involving chelation of the catalytic zinc ion and specific interactions within the enzyme's active site, provides a solid foundation for its potential therapeutic application, particularly in oncology. The experimental protocols outlined in this document provide a clear roadmap for the validation of this hypothesis and the further characterization of this novel compound. Future studies should focus on confirming the proposed mechanism through X-ray crystallography of the compound in complex with its target MMPs and on evaluating its efficacy in preclinical models of cancer.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic analysis of 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic routes with expected spectroscopic characteristics inferred from closely related analogs, particularly 3-(methylthio)-1H-1,2,4-triazol-5-amine. The document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents the anticipated data in a structured format for clarity and comparative purposes.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The substitution pattern on the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This compound, with its combination of an amino group and an ethylthio substituent, represents a valuable scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.

Synthesis and Spectroscopic Analysis Workflow

The general workflow for the preparation and subsequent spectroscopic characterization of this compound is depicted below. This process typically begins with the synthesis of a 3-mercapto-1,2,4-triazole precursor, followed by S-alkylation to introduce the ethylthio group.

Caption: General workflow for the synthesis and spectroscopic analysis of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.

-

¹H NMR: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is largely inferred from the known values for the closely related 3-(methylthio)-1H-1,2,4-triazol-5-amine and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ | Expected coupling to the methylene protons. |

| ~3.0 | Quartet | 2H | -S-CH₂ -CH₃ | Expected coupling to the methyl protons. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with concentration and solvent. |

| ~11.0-12.0 | Broad Singlet | 1H | Triazole NH | Exchangeable proton; shift is solvent and concentration dependent. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~15 | -S-CH₂-CH₃ | Aliphatic methyl carbon. |

| ~25 | -S-CH₂ -CH₃ | Aliphatic methylene carbon. |

| ~150 | C -S-Et | Triazole carbon attached to the sulfur. |

| ~160 | C -NH₂ | Triazole carbon attached to the amino group. |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300-3400 | Medium-Strong | N-H stretch (asymmetric) | Characteristic of the primary amine. |

| 3100-3200 | Medium-Strong | N-H stretch (symmetric) | Characteristic of the primary amine and triazole NH. |

| 2900-3000 | Weak-Medium | C-H stretch (aliphatic) | From the ethyl group. |

| ~1640 | Strong | N-H bend (scissoring) | Characteristic of the primary amine. |

| ~1550 | Strong | C=N stretch | From the triazole ring. |

| ~1250 | Medium | C-N stretch | |

| ~700 | Medium | C-S stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Formula | Analysis Type |

| ~145.05 | [C₄H₉N₄S]⁺ ([M+H]⁺) | ESI-MS |

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While direct and comprehensive experimental data for this specific molecule remains elusive in the public domain, the information presented, based on sound spectroscopic principles and data from closely related analogs, offers a reliable foundation for its characterization. The provided protocols and expected data will aid researchers in the synthesis, purification, and further development of novel compounds based on this promising triazole scaffold. It is recommended that any new synthesis of this compound be accompanied by a full and detailed spectroscopic characterization to contribute to the body of scientific knowledge.

Technical Guide: A Methodological Approach to Determining the Solubility and Stability of 3-(ethylthio)-1H-1,2,4-triazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data review, specific experimental solubility and stability data for 3-(ethylthio)-1H-1,2,4-triazol-5-amine in various solvents is not extensively available in public-domain scientific literature. This guide, therefore, provides a comprehensive framework of standard experimental protocols and data presentation formats that can be employed to generate and report such critical data.

Introduction

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are fundamental parameters that influence its formulation, bioavailability, and overall therapeutic efficacy. This compound is a molecule of interest in medicinal chemistry, and understanding its behavior in different solvent systems is a critical first step in the drug development pipeline. This document outlines the standard methodologies for determining the solubility and stability of this compound, providing a robust framework for researchers.

Solubility Determination

The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. The most common and reliable method for determining thermodynamic solubility is the shake-flask method.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a selection of solvents in sealed vials. A typical panel of solvents might include water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and an aliquot of the supernatant is carefully removed. The sample is then filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Data Presentation: Solubility Data

The quantitative results from the solubility experiments should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD (n=3) |

|---|---|---|

| Water | 25 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

| DMSO | 25 | Data to be determined |

Stability Assessment

Stability studies are crucial to determine the conditions under which the compound remains unchanged over time. Degradation of the compound can lead to a loss of potency and the formation of potentially toxic byproducts.

Experimental Protocol: Solution Stability Assessment

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Incubation: Aliquots of the stock solution are diluted into the target solvents (e.g., PBS at different pH values, cell culture media) to a final working concentration. These solutions are then incubated at various temperatures (e.g., 4 °C, 25 °C, 37 °C) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Analysis: At each time point, a sample is taken and analyzed by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradants. The peak area of the parent compound is monitored over time.

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t₁/₂) of the compound in each solvent can then be calculated.

Data Presentation: Stability Data

The results from the stability studies should be tabulated to show the degradation profile of the compound over time.

Table 2: Illustrative Stability of this compound in PBS (pH 7.4) at 37 °C

| Time (hours) | Mean % Remaining ± SD (n=3) |

|---|---|

| 0 | 100 |

| 2 | Data to be determined |

| 4 | Data to be determined |

| 8 | Data to be determined |

| 12 | Data to be determined |

| 24 | Data to be determined |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

The experimental frameworks detailed in this guide provide a clear and standardized approach for determining the solubility and stability of this compound. The generation of this data is an indispensable step in the preclinical development of this compound, providing crucial insights for formulation scientists and pharmacologists. Adherence to these robust methodologies will ensure the generation of high-quality, reproducible data that can confidently guide further development decisions.

Tautomeric Landscape of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism in 3-(ethylthio)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this guide synthesizes data from closely related analogs, particularly 3-(methylthio)-1H-1,2,4-triazol-5-amine, to build a comprehensive understanding of its structural and electronic properties. The principles of tautomerism in substituted 1,2,4-triazoles are explored through spectroscopic data, crystallographic insights, and computational perspectives found in the literature for analogous structures.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds, including 1,2,4-triazoles. The specific tautomeric forms present in a sample can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, polarity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's biological activity, including its binding affinity to receptors and enzymes. For substituted 1,2,4-triazoles, annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the triazole ring, is a key consideration. The presence of amino and thioether substituents, as in the case of this compound, introduces additional possibilities for tautomeric forms, making a thorough understanding of this phenomenon crucial for drug design and development.

Potential Tautomeric Forms of this compound

Based on the principles of annular tautomerism observed in related 3-amino-1,2,4-triazole systems, this compound is expected to exist in equilibrium between three primary tautomeric forms. These arise from the migration of a proton between the N1, N2, and N4 positions of the triazole ring. The ethylthio group at the C3 position is considered stable and not directly involved in the tautomerism.

The potential tautomeric equilibria are depicted in the diagram below:

Caption: Prototropic tautomeric equilibria for this compound.

Spectroscopic and Crystallographic Data

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for 3-(methylthio)-1H-1,2,4-triazol-5-amine from the PubChem database.[1] This data can be used to infer the expected spectral characteristics of the ethylthio analog.

| Spectroscopic Data for 3-(methylthio)-1H-1,2,4-triazol-5-amine | |

| Technique | Observed Features |

| 1H NMR | Signals corresponding to the methyl protons and the amine/ring NH protons. |

| 13C NMR | Resonances for the methyl carbon and the two distinct triazole ring carbons. |

| IR (FTIR) | Characteristic peaks for N-H stretching (amine and ring), C=N stretching of the triazole ring, and C-S stretching. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the mass of the compound. |

Crystallographic Data

A crystal structure for 3-(methylthio)-1H-1,2,4-triazol-5-amine is available in the Crystallography Open Database (COD) with entry 7223628.[1] Analysis of this structure would provide definitive information on the solid-state tautomeric form and key geometric parameters. While the ethyl group is larger than the methyl group, the core ring structure and intermolecular interactions are expected to be similar.

| Inferred Crystallographic Data for this compound (based on methylthio analog) | |

| Parameter | Expected Observation |

| Predominant Tautomer in Solid State | Likely the 1H- or 4H-tautomer, as is common for 3-amino-1,2,4-triazoles. |

| Hydrogen Bonding | Extensive intermolecular hydrogen bonding involving the amino group and the ring nitrogens. |

| Crystal Packing | Formation of layered or three-dimensional networks stabilized by hydrogen bonds. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound, based on methods reported for analogous compounds.

Synthesis

A common route for the synthesis of 3-alkylthio-5-amino-1,2,4-triazoles involves the S-alkylation of a 3-mercapto-1,2,4-triazole precursor.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: The precursor, 3-mercapto-1H-1,2,4-triazol-5-amine, is dissolved in an aqueous or alcoholic solution of a base such as sodium hydroxide or potassium hydroxide to form the thiolate salt.

-

Alkylation: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the solution, typically dropwise and with stirring.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a period sufficient to ensure complete reaction, often monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled, and the pH is adjusted to near neutral with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Expected signals would include a triplet and a quartet for the ethyl group, a broad singlet for the amino protons, and another broad singlet for the ring NH proton. The chemical shifts of the NH protons can provide clues about the predominant tautomeric form in solution.

-

13C NMR: A 13C NMR spectrum is recorded to identify the carbon signals of the ethyl group and the two distinct carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy:

-

The sample is prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer. The spectrum is recorded over a standard range (e.g., 4000-400 cm-1). Key vibrational bands to identify include N-H stretching of the amino and triazole ring (typically in the 3100-3400 cm-1 region), C-H stretching of the ethyl group (around 2850-2980 cm-1), C=N and C-N stretching of the triazole ring (in the 1400-1650 cm-1 region), and C-S stretching (around 600-800 cm-1).

-

-

X-ray Crystallography:

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

A selected crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K or room temperature).

-

The crystal structure is solved and refined to determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. This provides unambiguous evidence of the tautomeric form present in the solid state.

-

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs with diverse biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The presence of the amino and thioether substituents may confer specific pharmacological properties. For instance, many biologically active triazoles function by inhibiting specific enzymes.

As a hypothetical example, if this compound were to act as an enzyme inhibitor, its interaction with the target enzyme could be represented by the following signaling pathway diagram:

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its potential applications in drug discovery. Although direct experimental data for this specific molecule is limited, a comprehensive understanding can be constructed by analyzing data from its close structural analogs. The probable existence of multiple tautomeric forms in equilibrium highlights the need for detailed spectroscopic and crystallographic studies to elucidate the predominant forms in different environments. The synthetic and analytical protocols outlined in this guide provide a framework for such future investigations, which will be essential for unlocking the full therapeutic potential of this and related 1,2,4-triazole derivatives.

References

Potential Therapeutic Targets of 3-(ethylthio)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific, yet under-researched, derivative: 3-(ethylthio)-1H-1,2,4-triazol-5-amine. While direct experimental data for this compound is scarce, this document extrapolates potential therapeutic targets by analyzing the well-documented activities of structurally related 1,2,4-triazole compounds. This analysis covers potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The guide provides a comprehensive overview of relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate future research and drug development efforts.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic structure in drug discovery, valued for its unique physicochemical properties, metabolic stability, and ability to engage in diverse biological interactions.[1] This five-membered ring containing three nitrogen atoms serves as the core for numerous clinically approved drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[2][3] The versatility of the 1,2,4-triazole scaffold allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and enzyme inhibition properties.[1][4][5][6][7]

The subject of this guide, this compound, features key functional groups—an ethylthio group and an amino group—that can significantly influence its biological profile. The thioether linkage is present in many bioactive molecules and can contribute to receptor binding and pharmacokinetic properties. The amino group can act as a hydrogen bond donor and a key site for further chemical modification. This guide will explore the potential therapeutic targets of this specific molecule by examining the established pharmacology of its chemical relatives.

Potential Therapeutic Areas and Molecular Targets

Based on extensive literature on 1,2,4-triazole derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.

Oncology

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives have been shown to target multiple hallmarks of cancer.

-

Enzyme Inhibition: A primary mechanism of action for many 1,2,4-triazole-based anticancer agents is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] These include:

-

Kinases: Serine/threonine kinases such as PIM-1 are crucial for cell cycle progression and apoptosis resistance.[4]

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to cancer cell death.[1]

-

Carbonic Anhydrases: Certain isoforms are overexpressed in tumors and contribute to the acidic tumor microenvironment.[1]

-

-

Apoptosis Induction: Some 1,2,4-triazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. A series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines, which are structurally related to the compound of interest, were identified as potent Bcl-2 inhibitors.[8]

-

Ferroptosis Inhibition: A novel area of interest is the induction of ferroptosis, an iron-dependent form of regulated cell death. Recently, 1,2,4-triazole derivatives have been identified as novel inhibitors of ferroptosis, acting as radical-trapping antioxidants.[9]

The logical workflow for identifying anticancer targets is illustrated below.

Infectious Diseases

1,2,4-triazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal activities.

-

Antibacterial Targets: Many derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][6][10] While the exact mechanisms are diverse, they often involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

-

Antifungal Targets: The most famous application of triazoles is in antifungal therapy. They typically target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death. Derivatives have shown efficacy against a range of fungi, including Candida albicans and Aspergillus niger.[6][11][12]

-

Antitubercular Targets: Several studies have highlighted the potential of 1,2,4-triazole derivatives against Mycobacterium tuberculosis.[5] Molecular docking studies have suggested that these compounds may target cytochrome P450 CYP121, an essential enzyme in M. tuberculosis.[5]

The signaling pathway for the primary antifungal mechanism of action is depicted below.

Anti-inflammatory and Neuroprotective Effects

-

Anti-inflammatory Targets: 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[7]

-

Neuroprotective Targets: There is emerging evidence for the role of 1,2,4-triazoles in neurodegenerative diseases. Certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[3][13] Their inhibition is a key strategy in the management of Alzheimer's disease. Additionally, some derivatives inhibit α-glucosidase, which has implications for diabetes, a risk factor for dementia.[13]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of various 1,2,4-triazole derivatives from the literature. This data can serve as a benchmark for future studies on this compound.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| 1,2,4-Triazole-acetamide hybrids | HepG2 (Liver Cancer) | Anticancer | 16.782 µg/mL | [14] |

| 3-(benzylthio)-5-(indol-3-yl) amines | Bcl-2 expressing cancer cells | Bcl-2 Inhibition | Sub-micromolar | [8] |

| 1,2,4-Triazole carboxamides | A-549, PANC-1, HCT-116 | Cytotoxicity | Not specified | [15] |

| 1,2,3-Triazole with phosphonate | HT-1080, A-549, MCF-7 | Cell Growth Inhibition | 15.13 - 21.25 µM | [16] |

Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Class | Organism | Activity | MIC Value | Reference |

| Fused 1,2,4-triazolo[3,4-b][1][5][9]thiadiazines | E. coli, P. aeruginosa | Antibacterial | 3.125 µg/mL | [4] |

| Schiff bases of 1,2,4-triazole | S. aureus, C. albicans | Antibacterial/Antifungal | 3.125 µg/mL | [4] |

| 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones | M. tuberculosis | Antitubercular | ≤ 4 µg/mL | [11] |

| 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones | C. albicans | Antifungal | ≤ 1 µg/mL | [11] |

| Naphtho[1][4][9]triazolo-thiadiazin derivatives | Staphylococcal and Candida | Antimicrobial | Not specified | [17] |

| S-substituted 1,2,4-triazole-3-thiols | E. coli, S. aureus, C. albicans | Antimicrobial/Antifungal | 31.25 - 62.5 µg/mL | [18] |

Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound Class | Enzyme | Activity | IC50 Value | Reference |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | Inhibition | 0.73 ± 0.54 µM | [13] |

| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | Inhibition | 0.038 ± 0.50 µM | [13] |

| Azinane-triazole derivatives | α-glucosidase | Inhibition | 36.74 ± 1.24 µM | [13] |

| Schiff bases with 1,2,4-triazole | COX-2 | Inhibition | 1.76 µM | [7] |

Experimental Protocols

To guide future research on this compound, this section provides generalized protocols for key experiments based on methodologies reported for similar compounds.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

A common route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[19][20]

-

Step 1: Synthesis of Thiosemicarbazide: An appropriate acid hydrazide is reacted with a substituted isothiocyanate in a suitable solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the thiosemicarbazide derivative precipitates and can be collected by filtration.

-

Step 2: Cyclization: The synthesized thiosemicarbazide is then dissolved in an aqueous solution of a base (e.g., NaOH or KOH) and refluxed for several hours.

-

Step 3: Purification: The reaction mixture is cooled, filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol product. The crude product can be recrystallized from a suitable solvent like ethanol.

The general workflow for synthesis and characterization is shown below.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[16]

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A-549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

-

Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a standard cell density.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The 1,2,4-triazole scaffold remains a highly promising starting point for the development of new therapeutic agents. While this compound has not been extensively studied, the wealth of data on related compounds strongly suggests its potential across multiple therapeutic areas, particularly in oncology and infectious diseases.

Future research should focus on:

-

Synthesis and Characterization: The first step will be the efficient synthesis and full characterization of this compound.

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, cholinesterases, COX) to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs with modifications to the ethylthio and amino groups will be crucial to optimize potency and selectivity.

-

Mechanism of Action Studies: Once a promising activity is identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular target(s).

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. connectjournals.com [connectjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Efficient regioselective three-component domino synthesis of 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones as potent antifungal and antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 18. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 19. scirp.org [scirp.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-Amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylthio-1H-1,2,4-triazole, with CAS number 45534-08-5, is a heterocyclic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1] Its unique structure, featuring a 1,2,4-triazole ring substituted with both an amino and a methylthio group, provides multiple reactive sites for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on its role in the development of new therapeutic agents. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and presents generalized experimental protocols and data from closely related analogs to guide researchers in their work with this molecule.

Chemical and Physical Properties

3-Amino-5-methylthio-1H-1,2,4-triazole is a white to off-white or beige crystalline powder.[3][4] It is soluble in water and organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 45534-08-5 | [3][4] |

| Molecular Formula | C₃H₆N₄S | [3][4] |

| Molecular Weight | 130.17 g/mol | [4] |

| Appearance | White to off-white/beige crystalline powder | [3][4] |

| Melting Point | 130 - 133 °C (266 - 271.4 °F) | [3][4] |

| SMILES String | CSc1nc(N)n[nH]1 | [4] |

| InChI Key | XGWWZKBCQLBJNH-UHFFFAOYSA-N | [4] |

Chemical Structure

The structure of 3-Amino-5-methylthio-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring. An amino group (-NH₂) is attached at position 3, and a methylthio group (-SCH₃) is attached at position 5. The presence of these functional groups makes it a valuable intermediate for synthesizing a variety of derivatives.[2]

Synthesis

General Experimental Protocol for the Synthesis of 3-Amino-5-substituted-1,2,4-triazoles

The following is a generalized protocol based on the synthesis of similar 1,2,4-triazole derivatives.[5][6]

Materials:

-

A suitable starting carboxylic acid or its ester

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Formation of Hydrazide: The starting carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate, often in an alcoholic solvent.

-

Formation of Oxadiazole or Thiadiazole Intermediate: The hydrazide is then treated with carbon disulfide in the presence of a base like potassium hydroxide to form a 1,3,4-oxadiazole-2-thiol or a similar intermediate.[5]

-

Ring Transformation to Triazole: The intermediate is subsequently reacted with hydrazine hydrate to induce ring transformation into the 4-amino-1,2,4-triazole-3-thiol derivative.[5]

-

S-Alkylation: The resulting thiol can be S-alkylated using an appropriate alkyl halide (e.g., methyl iodide for the methylthio group) in the presence of a base to yield the final 3-amino-5-alkylthio-1,2,4-triazole.

Purification: The final product is typically purified by recrystallization from a suitable solvent like ethanol.

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological and Chemical Applications

3-Amino-5-methylthio-1H-1,2,4-triazole is primarily utilized as a precursor for the synthesis of compounds with a wide range of biological activities and chemical applications.

Antifungal and Antibacterial Activity

Derivatives of 1,2,4-triazoles are well-documented for their antifungal and antibacterial properties.[5][6] While specific data for CAS 45534-08-5 is not available, studies on structurally similar compounds provide insights into its potential. The table below presents representative data for other 3-amino-5-alkylthio-1,2,4-triazole derivatives.

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference(s) |

| 4-Amino-1,2,4-triazole-3-thiol derivatives | S. aureus | 16 | [5] |

| B. subtilis | 20 | [5] | |

| E. coli | 25 | [5] | |

| C. albicans | Good activity | [5] | |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Various bacteria and fungi | Moderate to high activity | [7] |

Generalized Experimental Protocol for Antimicrobial Screening (MIC Determination):

This protocol is a standard method used to evaluate the antimicrobial activity of compounds.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal drug (positive control)

-

Solvent control (negative control)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized amount of the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents, and numerous derivatives are being investigated for their potential in this area.[8][9] Research on related 3-amino-1,2,4-triazole derivatives has shown promising results against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference(s) |

| 5-Amino[3][8][10]triazole derivatives | HepG2 (Liver Cancer) | 17.69 - 25.4 | [9] |

| MCF7 (Breast Cancer) | 17.69 - 27.09 | [9] | |

| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast Cancer) | <10 | [11] |

| HepG2 (Liver Cancer) | <10 | [11] |

Generalized Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Standard anticancer drug (positive control)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Amino-5-methylthio-1H-1,2,4-triazole is classified as harmful if swallowed and causes skin and serious eye irritation.[10][12] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[3] Avoid creating dust, and in case of fire, use appropriate extinguishing media.[3]

Conclusion

3-Amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5) is a valuable heterocyclic building block with significant potential in the synthesis of novel compounds for pharmaceutical and agricultural applications. While specific biological data for this compound is not extensively documented, the known activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, highlight it as a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and outlines generalized methodologies to aid researchers in their exploration of this and related compounds. As with any chemical, proper safety precautions should be strictly followed during handling and experimentation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-氨基-5-甲硫基-1H-1,2,4-三唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. connectjournals.com [connectjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. lookchem.com [lookchem.com]

The Versatile Scaffold: An In-depth Technical Guide to 3-amino-5-methylthio-1H-1,2,4-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Among its derivatives, 3-amino-5-methylthio-1H-1,2,4-triazole stands out as a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the applications of 3-amino-5-methylthio-1H-1,2,4-triazole in medicinal chemistry, with a focus on its anticancer and antimicrobial properties. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows.

Synthesis of Bioactive Derivatives

The primary amino group and the reactive methylthio group of 3-amino-5-methylthio-1H-1,2,4-triazole make it an ideal precursor for the synthesis of various derivatives, most notably Schiff bases. These derivatives are synthesized through the condensation reaction of the amino group with various substituted aldehydes.

General Experimental Protocol for Schiff Base Synthesis

A common method for the synthesis of Schiff bases from 3-amino-5-methylthio-1H-1,2,4-triazole involves the following steps:

-

Dissolution: Dissolve equimolar amounts of 3-amino-5-methylthio-1H-1,2,4-triazole and a substituted aromatic aldehyde in a suitable solvent, such as methanol or ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, like glacial acetic acid or sulfuric acid, to the mixture to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture under reflux for a period ranging from 4 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

Anticancer Applications

Derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole have demonstrated promising anticancer activity against various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using in vitro assays such as the MTT assay.

Quantitative Anticancer Activity Data

While specific data for 3-amino-5-methylthio-1H-1,2,4-triazole derivatives is emerging, studies on structurally similar 3-amino-1,2,4-triazole derivatives provide valuable insights into their potential. The following table summarizes the anticancer activity of some representative 1,2,4-triazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HepG2 (Liver Cancer) | 17.69 | [1] |

| Compound B | MCF7 (Breast Cancer) | 17.69 | [1] |

| Compound C | HepG2 (Liver Cancer) | 25.4 | [1] |

| Compound D | MCF7 (Breast Cancer) | 27.09 | [1] |

| Compound E | B16F10 (Melanoma) | 41.12 | [2] |

| Compound F | B16F10 (Melanoma) | 61.11 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF7)

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds and incubate for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration.

Experimental Workflow for Anticancer Drug Screening

Antimicrobial Applications

Schiff base derivatives of 3-amino-5-methylthio-1H-1,2,4-triazole have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives of a structurally similar compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, against various microorganisms.[3]

| Compound ID (Substituent) | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | S. typhi (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) |

| 4c (p-OH) | 16 | 20 | >100 | >100 | >100 | >100 |

| 4e (p-Br) | >100 | >100 | 25 | 31 | 24 | 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic/antifungal agents (positive controls)

-

Saline solution (0.85%)

-

McFarland standard (0.5)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microbial culture in saline solution and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.